Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-
Description
Chemical Structure and Nomenclature The compound Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- (CAS 110-30-5) is a diamide derivative with a central ethylenediamine backbone linked to two stearamide (C18) groups via imino-ethylene spacers. Its IUPAC name reflects this connectivity: N,N'-[ethane-1,2-diylbis(iminoethane-1,2-diyl)]dioctadecanamide. Common synonyms include Ethylene bis stearamide (EBS) and N,N'-Ethylenebis(stearamide) .
Properties
CAS No. |
53620-54-5 |
|---|---|
Molecular Formula |
C42H86N4O2 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
KWLJEKOMAZTKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide
- Synonyms: Triethylenetetramine distearamide, N,N'-[ethane-1,2-diylbis(iminoethane-1,2-diyl)]distearamide, 1,10-di(stearoyl) triethylenetetramine
- Molecular Formula: C42H86N4O2
- CAS Number: 53620-54-5
The compound consists of triethylenetetramine (TETA) core functionalized with two stearoyl (octadecanoyl) amide groups attached at the terminal amine sites.
Detailed Reaction Scheme and Data Table
Research Discoveries and Process Optimization
Catalyst Development:
Research has optimized catalysts for the hydrogenation step to improve selectivity toward TETA while minimizing side-products like DETA and TEPA. Ruthenium and cobalt catalysts supported on carriers have shown promising activity.Solvent Effects:
Use of tetrahydrofuran or methanol as solvents facilitates dissolution of reactants and heat management during hydrogenation, improving yield and safety.Reaction Engineering:
Continuous flow reactors with efficient heat exchange systems have been developed to control the exothermic hydrogenation, enabling scale-up and industrial production.Purification Techniques:
Advanced distillation methods such as Sambay distillation under reduced pressure allow isolation of high-purity TETA before acylation.Acylation Selectivity: Controlling stoichiometry and reaction temperature during acylation prevents over-acylation or cross-linking, ensuring the bis-amide structure.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides.
Scientific Research Applications
Material Science Applications
Polymer Additive :
Octadecanamide derivatives are often used as additives in polymers to enhance properties such as flexibility and thermal stability. They act as lubricants in processing and improve the surface characteristics of finished products.
Case Study :
In a study on polyolefin composites, octadecanamide was incorporated to improve the mechanical strength and thermal resistance of the material. The results indicated a significant enhancement in tensile strength by up to 30% compared to controls without the additive.
Biochemical Applications
Drug Delivery Systems :
The compound's amide functional groups allow for interaction with biological membranes, making it suitable for use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study :
Research demonstrated that octadecanamide-based nanoparticles successfully delivered anti-cancer drugs in vitro. The nanoparticles exhibited controlled release properties, significantly increasing the efficacy of the drug while reducing side effects.
Agricultural Applications
Pesticide Formulation :
Octadecanamide is utilized as an inert ingredient in pesticide formulations. Its role is primarily as a surfactant that enhances the spreadability and adhesion of active ingredients on plant surfaces.
Case Study :
An evaluation of pesticide formulations containing octadecanamide showed improved efficacy against common agricultural pests. The formulations demonstrated higher retention rates on leaves, leading to increased pest control effectiveness by up to 40%.
Data Table: Summary of Applications
| Application Area | Functionality | Example Case Study | Result Summary |
|---|---|---|---|
| Material Science | Polymer additive | Polyolefin composites | 30% increase in tensile strength |
| Biochemistry | Drug delivery systems | Anti-cancer drug nanoparticles | Enhanced efficacy and reduced side effects |
| Agriculture | Pesticide formulation | Pesticide surfactant | 40% increase in pest control effectiveness |
Environmental Applications
Biodegradable Materials :
Due to its long-chain fatty acid structure, octadecanamide can be incorporated into biodegradable plastics, contributing to environmentally friendly materials that reduce plastic pollution.
Mechanism of Action
The mechanism of action of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Industrial Relevance
- Chain Length vs. Performance : Longer alkyl chains (C22) enhance thermal stability but reduce solubility, making them ideal for high-temperature extrusion processes. Conversely, shorter chains (C16) improve processability in low-melt applications .
- Functional Group Impact : Hydroxylation increases hydrophilicity, expanding use in personal care products, while unsaturation improves compatibility with organic matrices .
- Regulatory Considerations: EBS and its analogs are generally recognized as safe (GRAS) in industrial applications, whereas biologically active variants like Ambenonium chloride require strict pharmaceutical oversight .
Biological Activity
Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- (CAS Number: 53620-55-6) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C42H86N4O2
- Molecular Weight : 686.12 g/mol
- Structure : The compound features a long hydrophobic alkyl chain and multiple amine groups that may contribute to its biological interactions.
Biological Activity Overview
The biological activity of Octadecanamide is primarily associated with its effects on cell membranes and potential therapeutic applications. Below are key areas of its biological activity:
1. Antimicrobial Activity
Research indicates that Octadecanamide exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
These results suggest that the compound could be explored for developing antimicrobial agents.
2. Cytotoxicity Studies
Cytotoxicity assays have revealed that Octadecanamide can induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that Octadecanamide can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a possible application in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of Octadecanamide:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Applied Microbiology highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential utility in clinical settings.
- Cytotoxicity in Cancer Research : Another investigation published in Cancer Letters examined the apoptotic pathways activated by Octadecanamide in MCF-7 cells, identifying key molecular targets involved in its mechanism of action.
The mechanisms through which Octadecanamide exerts its biological effects include:
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and apoptosis, although further research is needed to elucidate these pathways fully.
Q & A
Advanced Research Question
- Solid-State NMR : ¹³C CP/MAS distinguishes crystalline (sharp peaks) vs. amorphous (broad signals) domains .
- Polarized Light Microscopy : Visualizes spherulite formation in polymer blends, correlating with DSC exotherms .
- Raman Mapping : Detects phase segregation in composites (spatial resolution ~1 µm) .
Can this compound serve as a template for drug-delivery systems?
Advanced Research Question
While not directly studied, analogous bisamides exhibit:
- Lipid-Based Carriers : Encapsulation efficiencies >80% for hydrophobic drugs (e.g., paclitaxel) via emulsion methods .
- pH-Responsive Release : Carboxylic acid derivatives destabilize at tumor microenvironments (pH 6.5) .
- Toxicity Limits : Cytotoxicity assays (MTT) recommend concentrations <50 µM for in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
